
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of two deuterium atoms, which are isotopes of hydrogen, making it a deuterated analog of a naturally occurring amino acid. The stereochemistry of the compound is specified by the (2S,3R) configuration, indicating the spatial arrangement of the atoms around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid typically involves the incorporation of deuterium atoms into the molecular structure. One common method is the use of deuterated reagents in the synthesis process. For example, starting from a suitable precursor, deuterium can be introduced through catalytic hydrogenation using deuterium gas (D2) or by using deuterated solvents and reagents in the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or other functional groups can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a keto acid, while reduction of the amino group can produce a primary amine .
科学的研究の応用
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a tracer in metabolic studies.
Industry: Utilized in the production of deuterated compounds for various applications.
作用機序
The mechanism of action of (2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes. This can lead to altered reaction kinetics and potentially enhanced therapeutic effects .
類似化合物との比較
Similar Compounds
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2R,3R)-2,3-dibromo-3-phenylpropanoic acid
- (2S,3R)-2,3-dibromo-3-phenylpropanoic acid
Uniqueness
The uniqueness of (2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid lies in its deuterium atoms, which can significantly alter its chemical and biological properties compared to non-deuterated analogs. This makes it valuable for research in isotope effects and metabolic studies .
特性
分子式 |
C3H7NO3 |
|---|---|
分子量 |
107.10 g/mol |
IUPAC名 |
(2S,3R)-3-amino-2,3-dideuterio-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-1-2(5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D,2D/t1-,2+/m1 |
InChIキー |
BMYNFMYTOJXKLE-POUBFHHOSA-N |
異性体SMILES |
[H][C@@]([2H])([C@@]([2H])(C(=O)O)O)N |
正規SMILES |
C(C(C(=O)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


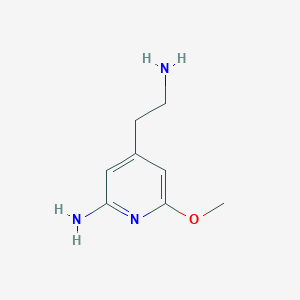
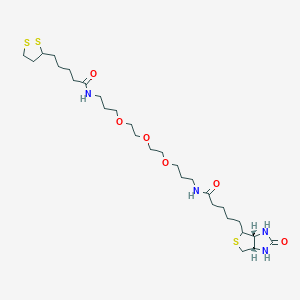
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)
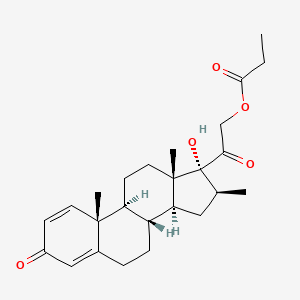

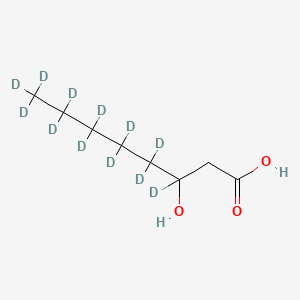


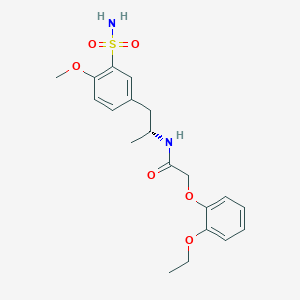



![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

